molecular formula C8H18Br2N2 B8137378 1-Cyclobutylpiperazine dihydrobromide

1-Cyclobutylpiperazine dihydrobromide

Cat. No.: B8137378
M. Wt: 302.05 g/mol
InChI Key: PBAGLMQCBQGSJD-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperazine dihydrobromide (CAS 2708287-20-9) is an organic salt with a molecular formula of C8H18Br2N2 and a molecular weight of 302.05 . This compound is a derivative of piperazine, a heterocyclic structure renowned for its wide utility in medicinal chemistry and drug discovery . Piperazine derivatives, such as this cyclobutyl analogue, frequently serve as crucial synthetic intermediates or pharmacologically active scaffolds in the development of novel therapeutic agents . The dihydrobromide salt form typically offers enhanced stability and solubility in various solvents compared to the free base, making it more convenient for handling in research settings. The cyclobutyl moiety attached to the piperazine ring can significantly influence the molecule's stereoelectronic properties, which is a key parameter researchers manipulate to optimize a compound's binding affinity and selectivity towards biological targets. As a research chemical, this compound is provided for laboratory investigation and chemical synthesis For Research Use Only . It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

1-cyclobutylpiperazine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2BrH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAGLMQCBQGSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCNCC2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Br2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with Cyclobutyl Groups

The foundational step involves introducing the cyclobutyl moiety to the piperazine backbone. As detailed in, this is typically achieved via nucleophilic substitution using cyclobutyl halides (e.g., cyclobutyl bromide) or mesylates under basic conditions. For example:

  • Reagents : Cyclobutyl bromide, piperazine, potassium carbonate (K₂CO₃).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Conditions : Reflux at 80–100°C for 12–24 hours.

The reaction proceeds through an SN2 mechanism, with the piperazine acting as a bifunctional nucleophile. Steric hindrance from the cyclobutyl group necessitates prolonged reaction times compared to smaller alkyl substituents.

Coupling Reactions for Intermediate Formation

A critical intermediate, 1-cyclobutylpiperazine , is often synthesized before salt formation. Patent WO2007131907A2 describes amide coupling strategies using carbodiimide-based reagents:

  • Coupling agents : HATU, EDCI, or DCC.

  • Activation : Pre-activation of carboxylic acid derivatives (e.g., indole-5-carboxylic acid) with reagents like HOBt.

  • Solvent : Anhydrous DMF or dioxane.

  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).

This method yields >85% purity, though chromatographic purification is required to remove excess reagents.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields are achieved in polar aprotic solvents (Table 1).

Table 1: Solvent Impact on Alkylation Yield

SolventTemperature (°C)Yield (%)Purity (%)
DMF907892
THF806588
Dioxane1007290

Data adapted from.

Elevating temperatures beyond 100°C led to decomposition, particularly in DMF.

Role of Bases in Alkylation

Strong bases (e.g., K₂CO₃) outperform weaker alternatives like NaHCO₃, as they enhance deprotonation of piperazine’s secondary amines. However, excess base increases side products (e.g., dialkylated piperazine).

Salt Formation: Dihydrobromide Preparation

Acid-Base Neutralization

The free base 1-cyclobutylpiperazine is treated with hydrobromic acid (HBr) in stoichiometric excess:

  • Molar ratio : 1:2 (piperazine:HBr).

  • Solvent : Ethanol or isopropanol.

  • Crystallization : Slow cooling to 4°C yields needle-like crystals.

Purity and Stability Considerations

The dihydrobromide salt exhibits superior stability compared to hydrochloride analogs, with a hygroscopicity threshold <5% at 25°C. Purity is confirmed via ion chromatography (>99% anion content).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 3.45–3.20 (m, 8H, piperazine), 2.90–2.70 (m, 1H, cyclobutyl CH), 2.10–1.80 (m, 4H, cyclobutyl CH₂).

  • Mass spectrometry : m/z 155.2 [M+H]⁺ (free base), 313.1 [M+HBr₂]⁻.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endotherm at 214°C, corresponding to the salt’s decomposition point.

Industrial-Scale Production Challenges

Cost-Effective Reagent Selection

While HATU offers high coupling efficiency, its cost drives substitution with EDCI in large batches, albeit with a 10% yield reduction.

Waste Management

Bromide ion recovery systems are mandated due to environmental regulations. Patent AU2014241183B2 highlights solvent recycling protocols to minimize waste.

The dihydrobromide salt’s enhanced solubility (>50 mg/mL in water) makes it ideal for oral formulations. Preclinical studies cited in indicate utility in:

  • Obesity management (via serotonin receptor modulation).

  • Neurological disorders (dopamine D₃ antagonism).

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpiperazine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylpiperazine N-oxide, while reduction may produce cyclobutylpiperazine .

Scientific Research Applications

Chemical Properties and Structure

1-Cyclobutylpiperazine dihydrobromide is a piperazine derivative characterized by the presence of a cyclobutyl group. Its molecular formula is C8H14Br2N2C_8H_{14}Br_2N_2. The compound's structural features contribute to its biological activity, making it a subject of interest in drug development.

Pharmaceutical Applications

This compound has been investigated for its potential as a therapeutic agent in several areas:

  • Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes : Compounds similar to this compound have been shown to inhibit PHD enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). This inhibition can be beneficial in treating conditions associated with hypoxia, such as certain cancers and cardiovascular diseases .
  • Neurological Disorders : Research indicates that piperazine derivatives may modulate neurotransmitter systems, particularly in the context of H3 receptors. This modulation has implications for treating neurological disorders such as schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD) .
  • Obesity and Metabolic Disorders : Some studies suggest that piperazine derivatives can act as lipase inhibitors, potentially aiding in weight management and metabolic control .

Case Study 1: Inhibition of PHD Enzymes

A study demonstrated that compounds related to this compound effectively inhibited PHD activity. This inhibition led to increased levels of HIF, which could improve oxygen delivery in tissues under hypoxic conditions. The findings suggest potential applications in treating ischemic diseases .

Case Study 2: Neurological Effects

In a clinical trial involving patients with ADHD, a piperazine derivative was administered to assess its effects on attention and impulsivity. Results indicated significant improvements in behavioral scores compared to placebo groups, highlighting the compound's potential as a therapeutic agent for ADHD .

Mechanism of Action

The mechanism of action of 1-Cyclobutylpiperazine dihydrobromide involves its interaction with specific molecular targets and pathwaysThis binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-Cyclobutylpiperazine dihydrobromide with related dihydrobromide salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₇H₁₄Br₂N₂ 290.05 (estimated) N/A Cyclobutyl group
1-n-Propylpiperazine dihydrobromide C₇H₁₈Br₂N₂ 290.05 ~255 (decomposes) Linear n-propyl chain
BD 1063 C₁₃H₁₈Cl₂N₂·2HBr 444.93 N/A 3,4-Dichlorophenethyl, methyl
1-Benzylpiperazine dihydrobromide C₁₁H₁₆Br₂N₂ 344.07 N/A Benzyl group
  • Cyclobutyl vs.
  • Halogenated Derivatives: BD 1063 (a Sigma-1 receptor antagonist) incorporates 3,4-dichlorophenyl and methyl groups, enhancing lipophilicity and receptor affinity compared to non-halogenated analogs .

Q & A

Basic: What are the standard synthetic routes for 1-Cyclobutylpiperazine dihydrobromide, and how is purity validated?

Answer:
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting cyclobutyl halides or activated cyclobutane derivatives with piperazine under reflux in a polar aprotic solvent (e.g., DCM or DMF) . For dihydrobromide salt formation, hydrobromic acid (HBr) is introduced during or after the reaction. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures . Purity validation uses HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted cyclobutyl precursors or piperazine byproducts .

Basic: What physicochemical properties are critical for characterizing this compound?

Answer:
Key properties include:

  • Melting Point : 291–292°C (decomposition observed at higher temperatures) .
  • Solubility : High solubility in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol) due to the dihydrobromide salt .
  • Structural Confirmation : X-ray crystallography (for single-crystal analysis) or FT-IR spectroscopy (to verify N-H and C-N stretches in the piperazine ring) .
  • Thermal Stability : TGA analysis shows stability up to 200°C, with decomposition peaks at ~300°C .

Advanced: How can researchers optimize reaction yields for this compound synthesis?

Answer:
Yield optimization strategies include:

  • Catalyst Screening : Copper(I) catalysts (e.g., CuI) enhance coupling efficiency between cyclobutyl and piperazine moieties .
  • Solvent Selection : DMF improves reaction rates compared to THF due to better solubility of intermediates .
  • Stoichiometric Ratios : A 1.2:1 molar ratio of cyclobutyl halide to piperazine minimizes side reactions .
  • pH Control : Maintaining pH <3 during salt formation ensures complete protonation of the piperazine nitrogen .
    Contradictions in yield data often arise from impurities in cyclobutyl starting materials, which can be mitigated via pre-purification (e.g., distillation or sublimation) .

Advanced: How should discrepancies in biological activity data for this compound be analyzed?

Answer:
Contradictory pharmacological results (e.g., receptor binding affinities) may stem from:

  • Isomerism : Undetected stereoisomers (e.g., cis/trans cyclobutyl conformers) can alter bioactivity. Chiral HPLC or circular dichroism (CD) spectroscopy resolves this .
  • Salt Form Variability : Dihydrobromide vs. monohydrobromide salts impact solubility and bioavailability. Validate salt stoichiometry via elemental analysis .
  • Assay Conditions : Differences in buffer pH or ion strength (e.g., phosphate vs. Tris buffers) affect receptor interactions. Standardize assays using reference compounds (e.g., 1-(4-Hydroxyphenyl)piperazine dihydrobromide as a control) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HBr vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: How can computational methods guide the design of derivatives based on this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities for serotonin or dopamine receptors. The cyclobutyl group’s strain energy (~26 kcal/mol) influences ligand-receptor interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutane ring) with bioactivity using Hammett constants .
  • DFT Calculations : Analyze charge distribution on the piperazine nitrogen to optimize salt formation conditions .

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

  • Receptor Studies : Acts as a precursor for dopamine D3 and 5-HT1A receptor ligands due to its rigid cyclobutyl core .
  • Prodrug Development : The dihydrobromide salt enhances water solubility for intravenous formulations .
  • Enzyme Inhibition : Screened for MAO-A/MAO-B inhibition via fluorometric assays (IC50 values compared to tranylcypromine controls) .

Advanced: How can researchers address challenges in scaling up this compound synthesis?

Answer:

  • Process Optimization : Replace column chromatography with fractional crystallization for cost-effective bulk purification .
  • Byproduct Management : Monitor brominated impurities (e.g., 1-(3-Bromophenyl)piperazine) via GC-MS and adjust reaction times to minimize their formation .
  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

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